molecular formula C23H27N3O4S B15106263 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one

Cat. No.: B15106263
M. Wt: 441.5 g/mol
InChI Key: VIGGMNUTOQQDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one typically involves a multistep process. One common method includes the condensation of indole with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction is carried out under reflux conditions in ethanol with piperidine as a catalyst. The resulting intermediate is then further reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and inhibiting cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole core, a piperazine ring, and a methoxyphenyl sulfonyl group

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one

InChI

InChI=1S/C23H27N3O4S/c1-30-19-9-11-20(12-10-19)31(28,29)26-15-13-25(14-16-26)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3

InChI Key

VIGGMNUTOQQDAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.